molecular formula C10H11N3OS B8304792 3-(3-Propoxy-1,2,5-thiadiazol-4-yl)pyridine

3-(3-Propoxy-1,2,5-thiadiazol-4-yl)pyridine

Cat. No.: B8304792
M. Wt: 221.28 g/mol
InChI Key: VTSXYLPJMYSJEM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(3-Propoxy-1,2,5-thiadiazol-4-yl)pyridine is a useful research compound. Its molecular formula is C10H11N3OS and its molecular weight is 221.28 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C10H11N3OS

Molecular Weight

221.28 g/mol

IUPAC Name

3-propoxy-4-pyridin-3-yl-1,2,5-thiadiazole

InChI

InChI=1S/C10H11N3OS/c1-2-6-14-10-9(12-15-13-10)8-4-3-5-11-7-8/h3-5,7H,2,6H2,1H3

InChI Key

VTSXYLPJMYSJEM-UHFFFAOYSA-N

Canonical SMILES

CCCOC1=NSN=C1C2=CN=CC=C2

Origin of Product

United States

Synthesis routes and methods I

Procedure details

To a solution of sodium (440 mg, 17 mmol) in 1-propanol (10 ml) was added 3-(4-chloro-1,2,5-thiadiazol-3-yl)pyridine (650 mg, 3.3 mmol). The mixture was stirred at 50° C. for 2 h and evaporated. The residue was dissolved in water and extracted with methylene chloride. The combined organic phases were dried and evaporated to yield 700 mg (96%) of the title compound.
Quantity
440 mg
Type
reactant
Reaction Step One
Quantity
650 mg
Type
reactant
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step One
Yield
96%

Synthesis routes and methods II

Procedure details

To a solution of sodium (440 mg, 17 mmol) in 1-propanol (10 ml) was added 3-(3-chloro-1,2,5-thiadiazol-4-yl)pyridine (650 mg, 3.3 mmol). The mixture was stirred at 50° C. for 2 h and evaporated. The residue was dissolved in water and extracted with methylene chloride. The combined organic phases were dried and evaporated to yield 700 mg (96%) of the title compound.
Quantity
440 mg
Type
reactant
Reaction Step One
Quantity
650 mg
Type
reactant
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step One
Yield
96%

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